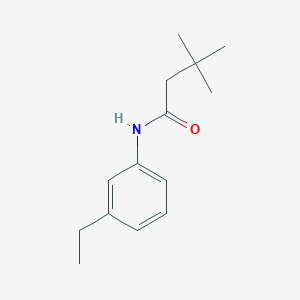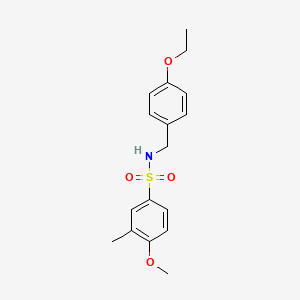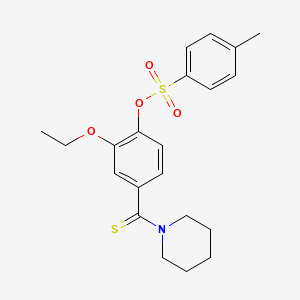
N-(3,3-diphenylpropyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of naphthyridine derivatives often involves the condensation of pyridine derivatives with appropriate amides or carboxylic acids. For example, the synthesis of related naphthyridines has been achieved by condensing ethyl 2-chloropyridine-3-carboxylate with lithium enolate of N,N-dimethylacetamide, followed by reaction with aryl isocyanates in the presence of sodium hydride to yield various naphthyridine-3-carboxamide derivatives (Kobayashi et al., 2009)(Kobayashi et al., 2009).
Molecular Structure Analysis
Naphthyridines are characterized by their fused pyridine rings, which confer rigidity and planarity to the molecule, potentially influencing its interaction with biological targets. Structural analysis techniques, including X-ray crystallography, have elucidated the precise arrangements of substituents that can significantly impact the compound's biological activity (Schwehm et al., 2014)(Schwehm et al., 2014).
Chemical Reactions and Properties
Naphthyridine derivatives exhibit diverse reactivity, allowing for further functionalization and exploration of structure-activity relationships. For instance, the electropolymerization of naphthyridine derivatives into electroactive films demonstrates the versatility of these compounds in chemical synthesis and potential applications in materials science (Hsiao & Han, 2017)(Hsiao & Han, 2017).
Physical Properties Analysis
The physical properties of naphthyridine derivatives, such as solubility, melting point, and crystallinity, are crucial for their formulation and potential as therapeutic agents. These properties are influenced by the nature and position of substituents on the naphthyridine core.
Chemical Properties Analysis
The chemical properties of naphthyridines, including their redox behavior and electrochromic properties, have been explored for their relevance to pharmacological activities and electronic applications. The redox-active nature of these compounds, as demonstrated by their use as organic oxidants in synthetic chemistry, highlights their versatility (Saitoh et al., 2004)(Saitoh et al., 2004).
Mechanism of Action
Target of Action
The compound N-(3,3-diphenylpropyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is structurally similar to Prenylamine , which is a calcium channel blocker of the amphetamine chemical class . The primary molecular targets of Prenylamine in humans are calmodulin and myosin light-chain kinase 2, found in skeletal and cardiac muscle .
Mode of Action
Prenylamine decreases sympathetic stimulation on cardiac muscle, predominantly through partial depletion of catecholamines via competitive inhibition of reuptake by storage granules . This leads to further depletion due to spontaneous leakage as a result of disturbance of equilibrium . Prenylamine also slows cardiac metabolism via calcium transport delay by blockade of magnesium-dependent calcium transport ATPase .
Biochemical Pathways
The compound’s action on the calcium channels and its interaction with calmodulin and myosin light-chain kinase 2 affects the calcium signaling pathway . This pathway plays a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth.
Pharmacokinetics
Similar compounds like prenylamine are usually administered orally
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its impact on calcium channels and the calcium signaling pathway. By blocking calcium channels and depleting catecholamines, it can reduce heart rate and potentially provide therapeutic benefits in conditions like angina pectoris .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,3-diphenylpropyl)-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-3-30-18-24(25(31)23-15-14-19(2)29-26(23)30)27(32)28-17-16-22(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-15,18,22H,3,16-17H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEUFWRTNYUKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diphenylpropyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-diallyl-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4755873.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4755877.png)
![6-iodo-3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B4755882.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzamide](/img/structure/B4755884.png)
![N-(2-bromophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4755888.png)
![11-chloro-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4755896.png)

![3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)thio]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4755912.png)
![4-({[(4-ethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4755932.png)
![10-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B4755934.png)

![2-nonyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4755948.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B4755952.png)
